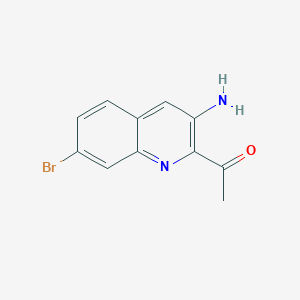
1-(3-Amino-7-bromoquinolin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them essential in drug discovery and medicinal chemistry . The unique structure of this compound, which includes an amino group and a bromine atom, contributes to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline core.
Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
化学反应分析
1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .
科学研究应用
1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
1-(3-Amino-7-bromoquinolin-2-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(3-Aminoquinolin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(7-Bromoquinolin-2-yl)ethanone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-(3-Nitro-7-bromoquinolin-2-yl)ethanone: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
The presence of both the amino group and the bromine atom in this compound makes it unique, offering a combination of reactivity and biological activity that is not found in other similar compounds.
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
1-(3-amino-7-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3 |
InChI 键 |
XCJFRRJMACYPIP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















